1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose
Brand Name: Vulcanchem
CAS No.: 1207459-15-1
VCID: VC0129288
InChI: InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1
SMILES: CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C21H18Cl2O7
Molecular Weight: 453.268

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose

CAS No.: 1207459-15-1

Reference Standards

VCID: VC0129288

Molecular Formula: C21H18Cl2O7

Molecular Weight: 453.268

1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose - 1207459-15-1

CAS No. 1207459-15-1
Product Name 1-O-Acetyl-3,5-bis(4-chlorobenzoyl)-2-deoxy-D-ribose
Molecular Formula C21H18Cl2O7
Molecular Weight 453.268
IUPAC Name [(2R,3S)-5-acetyloxy-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate
Standard InChI InChI=1S/C21H18Cl2O7/c1-12(24)28-19-10-17(30-21(26)14-4-8-16(23)9-5-14)18(29-19)11-27-20(25)13-2-6-15(22)7-3-13/h2-9,17-19H,10-11H2,1H3/t17-,18+,19?/m0/s1
Standard InChIKey XHRJNOXRTTZFEQ-PAMZHZACSA-N
SMILES CC(=O)OC1CC(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl
Synonyms 1-Acetate 3,5-Bis(4-chlorobenzoate)-2-deoxy-D-erythro-pentofuranose;
PubChem Compound 53259161
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator